2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid
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Overview
Description
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stages of synthesis . The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . For example, the compound may inhibit microbial growth by interfering with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid include:
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(5-Methylthiazol-4-yl)ethyl acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups at specific positions on the thiazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-(2-ethyl-4-methyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-7-9-5(2)6(12-7)4-8(10)11/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
ASDNUTRBJZMBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)CC(=O)O)C |
Origin of Product |
United States |
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